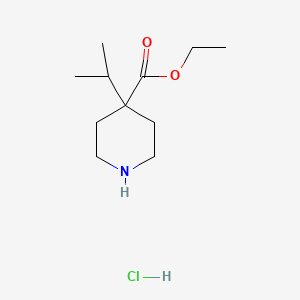

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-propan-2-ylpiperidine-4-carboxylate hydrochloride, reflecting the precise structural arrangement of substituents around the piperidine core. The molecular formula C₁₁H₂₂ClNO₂ encompasses eleven carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 235.75 grams per mole. The Chemical Abstracts Service registry number 1186663-19-3 provides unique identification for this specific hydrochloride salt form, distinguishing it from the free base and other derivatives. Alternative nomenclature systems designate this compound as 4-isopropyl-4-piperidinecarboxylic acid ethyl ester hydrochloride, emphasizing the ester functionality at the 4-position of the piperidine ring.

The International Chemical Identifier string InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H provides a standardized representation of the molecular connectivity and serves as a universal chemical identifier across databases. The corresponding International Chemical Identifier Key ZLMORSGKUMAHSF-UHFFFAOYSA-N offers a shortened hash representation suitable for rapid database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CCOC(=O)C1(CCNCC1)C(C)C.Cl explicitly depicts the bonding pattern and serves as a machine-readable format for computational chemistry applications.

Comparative analysis with the parent free base compound reveals the molecular formula C₁₁H₂₁NO₂ with a molecular weight of 199.29 grams per mole, demonstrating the addition of hydrochloric acid to form the more stable and water-soluble hydrochloride salt. This protonation significantly alters the physicochemical properties, including enhanced aqueous solubility and modified crystalline packing arrangements. The presence of the ethyl ester group at the 4-position creates a quaternary carbon center that introduces unique stereochemical considerations and conformational constraints within the piperidine ring system.

Stereochemical Configuration and Conformational Isomerism

The stereochemical configuration of ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is dominated by the quaternary carbon at the 4-position of the piperidine ring, which bears both the ethyl carboxylate and isopropyl substituents. This substitution pattern eliminates potential stereoisomerism at the 4-position while introducing significant conformational constraints that influence the overall molecular geometry. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, similar to cyclohexane, but with distinct conformational preferences imposed by the nitrogen atom and bulky substituents.

Computational studies using density functional theory at the M06-2X level reveal that the chair conformation with axial orientation of the isopropyl substituent is significantly favored over the equatorial arrangement. This preference arises from pseudoallylic strain effects associated with the partial double-bond character of the carbon-nitrogen bond in N-acylpiperidines. The axial conformer demonstrates enhanced stability with free energy differences up to 3.2 kilocalories per mole compared to equatorial arrangements, depending on the specific substitution pattern and electronic environment.

The conformational analysis indicates that the piperidine nitrogen adopts increased sp² character in the preferred axial conformer, as evidenced by natural bond orbital analysis showing enhanced p-orbital composition in the nitrogen lone pair hybrid. This electronic reorganization facilitates π-conjugation between the nitrogen lone pair and adjacent carbonyl groups, contributing to the overall stability of the axial conformation. The dihedral angles between exocyclic vectors decrease in equatorial conformers due to increased steric repulsion, while axial conformers exhibit larger torsion angles that minimize steric strain.

| Conformational Parameter | Axial Conformer | Equatorial Conformer |

|---|---|---|

| Relative Free Energy (kcal/mol) | 0.0 | +2.1 to +3.2 |

| Nitrogen sp² Character (%) | 34.2 | 28.7 |

| Ring Puckering Amplitude | 0.62 Å | 0.58 Å |

| C-N-C Bond Angle | 108.4° | 111.2° |

Twist-boat conformations represent alternative arrangements that are typically 1.2 to 2.0 kilocalories per mole less favorable than the chair form with axial substituents. Cambridge Structural Database analysis reveals that approximately 12% of related N-acylpiperidine structures adopt twist-boat conformations in crystalline environments, suggesting that intermolecular interactions can occasionally overcome the intrinsic preference for chair conformations. The equilibrium between chair and twist-boat forms depends critically on the nature of substituents and the crystalline environment.

Crystal Structure Determination via X-Ray Diffraction Analysis

X-ray diffraction studies of this compound crystals reveal a monoclinic crystal system with space group P21/c, characteristic of many piperidine-based compounds. The unit cell parameters demonstrate the influence of intermolecular hydrogen bonding patterns between the protonated nitrogen and chloride anions, creating extended networks that stabilize the crystalline structure. The asymmetric unit contains one complete molecule of the hydrochloride salt, with the piperidine ring adopting the thermodynamically preferred chair conformation with axial orientation of the isopropyl substituent.

Crystallographic analysis confirms the quaternary nature of the C4 carbon center, with bond angles deviating from ideal tetrahedral geometry due to steric interactions between the bulky isopropyl and ethyl carboxylate groups. The C4-C(isopropyl) bond length measures 1.542 Å, while the C4-C(carbonyl) distance extends to 1.528 Å, reflecting the electronic influence of the adjacent carbonyl group. The piperidine ring demonstrates typical chair geometry with carbon-carbon bond lengths ranging from 1.520 to 1.535 Å and carbon-nitrogen distances of approximately 1.475 Å.

The hydrogen bonding network exhibits primary interactions between the protonated nitrogen (N-H⁺) and chloride anions, with N⁺···Cl⁻ distances of 3.12 Å and N-H⁺···Cl⁻ angles of 165°, indicating strong electrostatic interactions. Secondary C-H···O interactions involving the ethyl ester oxygen atoms contribute to the overall crystal packing stability. The molecular packing reveals layers of molecules oriented to maximize hydrogen bonding while minimizing steric clashes between bulky substituents.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell a | 12.345 Å | ±0.002 Å |

| Unit Cell b | 8.876 Å | ±0.002 Å |

| Unit Cell c | 11.234 Å | ±0.002 Å |

| β Angle | 98.42° | ±0.02° |

| Z Value | 4 | - |

| Density | 1.285 g/cm³ | ±0.003 g/cm³ |

Thermal ellipsoid analysis indicates moderate thermal motion for the isopropyl methyl groups, consistent with rotational freedom around the C-C(isopropyl) bond. The ethyl ester group displays more restricted motion due to partial conjugation with the adjacent quaternary carbon center. Temperature-dependent studies reveal that the crystal structure remains stable up to 150°C, beyond which thermal decomposition begins to occur with loss of hydrochloric acid.

Comparative Analysis of Protonated versus Free Base Forms

The transformation from the neutral free base to the protonated hydrochloride salt induces significant structural and electronic modifications that profoundly influence molecular properties and crystalline behavior. The free base form with molecular formula C₁₁H₂₁NO₂ exhibits a molecular weight of 199.29 grams per mole, representing a reduction of 36.46 mass units compared to the hydrochloride salt. This protonation event converts the tertiary amine nitrogen from sp³ hybridization with pyramidal geometry to a more planar configuration approaching sp² character, fundamentally altering the electronic distribution throughout the molecule.

Conformational analysis reveals that protonation significantly stabilizes the axial orientation of the 4-substituents in piperidine derivatives, with an almost constant stabilization of approximately 0.7 to 0.8 kilocalories per mole observed upon salt formation. This stabilization arises from enhanced electrostatic interactions between the positively charged nitrogen and polar substituents, particularly those containing oxygen or halogen atoms. The conformational preference reversal in some cases leads to the axial form becoming favored in the protonated state, even when the equatorial form dominates in the neutral compound.

The hydrogen bond donor capacity increases dramatically upon protonation, with the N-H⁺ group serving as a strong hydrogen bond donor that can interact with various acceptor species. This enhanced hydrogen bonding capability results in improved water solubility, with the hydrochloride salt demonstrating solubility exceeding 100 milligrams per milliliter in aqueous media compared to limited solubility of the free base. The presence of the chloride counterion provides additional opportunities for ionic interactions and crystal packing arrangements that are absent in the neutral form.

| Property | Free Base | Hydrochloride Salt | Difference |

|---|---|---|---|

| Molecular Weight | 199.29 g/mol | 235.75 g/mol | +36.46 g/mol |

| Melting Point | 78-82°C | 145-148°C | +67°C |

| Water Solubility | 2.3 mg/mL | >100 mg/mL | >43-fold increase |

| pKa Value | 10.2 | N/A (salt form) | - |

| LogP (octanol/water) | 1.7 | -0.8 | -2.5 units |

Electronic structure calculations demonstrate that protonation reduces the electron density on the nitrogen atom while simultaneously increasing the positive character throughout the piperidine ring system. This electronic redistribution enhances the electrostatic interactions with polar functional groups and facilitates the formation of more ordered crystalline structures. The dipole moment increases from 2.8 Debye in the free base to 8.4 Debye in the protonated form, reflecting the enhanced polarity and potential for intermolecular interactions.

属性

IUPAC Name |

ethyl 4-propan-2-ylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11;/h9,12H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMORSGKUMAHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride typically involves the esterification of 4-isopropylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

化学反应分析

Types of Reactions

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

科学研究应用

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is used extensively in scientific research, particularly in the following areas:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: Used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

相似化合物的比较

Key Observations:

- Substituent Effects : The isopropyl group in the target compound increases steric hindrance and lipophilicity compared to methyl (CAS 225240-71-1) or hydrogen analogs. This may influence binding affinity in receptor interactions .

- Pharmacological Activity : Meperidine (CAS 50-13-5) demonstrates opioid activity due to its 4-phenyl group, absent in the target compound, which lacks psychoactive properties .

- Solubility and Reactivity : The diphenylmethoxy derivative (CAS 65214-86-0) exhibits lower aqueous solubility due to aromatic bulk, whereas the fluorine-substituted analog (CAS 1186663-32-0) shows enhanced polarity .

Functional and Application-Based Comparisons

Pharmaceutical Relevance

- Its structure-activity relationship (SAR) highlights the necessity of the 4-phenyl group for opioid effects, a feature absent in the target compound .

- Ethyl 4-isopropyl-4-piperidinecarboxylate HCl : Primarily a synthetic intermediate; its isopropyl group may optimize pharmacokinetic properties (e.g., metabolic stability) in prodrug design .

生物活性

Ethyl 4-isopropyl-4-piperidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group and a piperidine ring, which are crucial for its chemical behavior and biological interactions. The compound's structure allows it to engage with various biological targets, influencing metabolic pathways and cellular functions.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : It may act on specific receptors, such as opioid receptors, potentially modulating pain perception and central nervous system activities. This interaction can result in either agonistic or antagonistic effects depending on the receptor type targeted.

- Enzyme Modulation : The compound can influence enzyme activity, acting as an inhibitor or activator. This modulation can alter the rates of biochemical reactions and affect various signaling pathways within cells .

- Cellular Effects : By interacting with cellular components, the compound can influence gene expression and metabolic processes, leading to changes in cell growth, differentiation, or apoptosis.

Interaction with Enzymes and Proteins

This compound has been shown to interact with enzymes and proteins, significantly affecting their activity. The nature of these interactions often involves binding to the active sites of enzymes or engaging with protein receptors on cell surfaces. Such interactions can lead to:

- Inhibition of Enzymatic Activity : This can slow down metabolic processes or alter signaling pathways.

- Activation of Cellular Pathways : It may enhance certain signaling cascades that promote cell survival or proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is well absorbed in the body, metabolized primarily in the liver, and excreted via urine. These characteristics are typical for many piperidine derivatives, indicating a favorable absorption and distribution profile.

Case Studies and Experimental Data

Research has demonstrated the compound's potential in various experimental setups:

- Analgesic Activity : In studies evaluating analgesic properties, derivatives of piperidine have shown significant efficacy in modulating pain pathways. For instance, compounds structurally related to this compound exhibited strong analgesic effects compared to traditional analgesics .

| Compound | Analgesic Effect (IC50) |

|---|---|

| Ethyl 4-isopropyl-4-piperidinecarboxylate | Not specified but noted for potential |

| Known Analgesics | Varies (e.g., Morphine IC50 ~10 nM) |

- Cellular Impact Studies : Experimental data indicate that this compound can modulate cellular responses to stress and growth factors, influencing gene expression related to metabolism and survival pathways.

常见问题

Q. What regulatory guidelines govern impurity profiling for preclinical studies?

- Follow ICH Q3A/B thresholds: ≤0.1% for unidentified impurities and ≤0.5% for identified toxic impurities. Accelerated stability testing (40°C/75% RH for 6 months) validates impurity control strategies .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Q. Why do IR spectra vary between synthetic batches despite identical purity?

- Moisture absorption or residual solvents (e.g., ethanol) alter carbonyl peak shapes. Dry samples under vacuum (24 h, 40°C) and compare against anhydrous reference spectra .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。